Bienvenue dans la boutique en ligne BenchChem!

(2-(3-Fluorophenyl)oxazol-4-YL)methanamine

Physicochemical profiling Lipophilicity Isomer comparison

(2-(3-Fluorophenyl)oxazol-4-YL)methanamine (CAS 885273-00-7) is a heterocyclic primary amine featuring a 1,3-oxazole core substituted at the 2-position with a 3-fluorophenyl group and at the 4-position with a methanamine (–CH₂NH₂) moiety. With a molecular formula of C₁₀H₉FN₂O and a molecular weight of 192.19 g·mol⁻¹, it belongs to the 2-aryl-4-(aminomethyl)oxazole chemotype — a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including monoamine oxidases (MAOs), fatty acid amide hydrolase (FAAH), and lysine-specific demethylase 1 (LSD1).

Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
Cat. No. B7895243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(3-Fluorophenyl)oxazol-4-YL)methanamine
Molecular FormulaC10H9FN2O
Molecular Weight192.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC(=CO2)CN
InChIInChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
InChIKeyAKVQSDBFJAASIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(3-Fluorophenyl)oxazol-4-YL)methanamine: Structural Identity, Physicochemical Baseline, and Comparator Landscape for Scientific Procurement


(2-(3-Fluorophenyl)oxazol-4-YL)methanamine (CAS 885273-00-7) is a heterocyclic primary amine featuring a 1,3-oxazole core substituted at the 2-position with a 3-fluorophenyl group and at the 4-position with a methanamine (–CH₂NH₂) moiety [1]. With a molecular formula of C₁₀H₉FN₂O and a molecular weight of 192.19 g·mol⁻¹, it belongs to the 2-aryl-4-(aminomethyl)oxazole chemotype — a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including monoamine oxidases (MAOs), fatty acid amide hydrolase (FAAH), and lysine-specific demethylase 1 (LSD1) [2][3]. The compound's computed physicochemical profile (XLogP3 ≈ 1.0, topological polar surface area 52.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors) places it within a favorable drug-like property space distinct from its positional isomers and halogen-substituted analogs [1].

Why In-Class 2-Aryloxazole Methanamines Cannot Be Interchanged Without Quantitative Verification: A Procurement Risk Assessment for (2-(3-Fluorophenyl)oxazol-4-YL)methanamine


Within the 2-aryl-4-(aminomethyl)oxazole series, small positional or atomic perturbations at the pendant phenyl ring produce non-trivial shifts in lipophilicity, hydrogen-bonding capacity, and electronic character that cascade into divergent solubility, permeability, metabolic stability, and target-binding profiles . The 3-fluorophenyl (meta-F) isomer occupies a unique parameter space: its computed XLogP3 of ≈1.0 and TPSA of 52.1 Ų differ substantially from the ortho-F isomer (XLogP 2.4, TPSA 38.1 Ų) and the 3-chloro analog (XLogP 2.9, TPSA 38.1 Ų) [1]. These differences are not cosmetic; they determine which biological targets the compound can effectively access and how it behaves in assay media, formulation vehicles, and downstream synthetic transformations [2]. Substituting a 4-fluoro, 2-fluoro, 3-chloro, or unsubstituted phenyl variant without experimental confirmation risks invalidating structure–activity relationships, altering reaction yields in medicinal chemistry campaigns, or introducing unanticipated toxicity flags.

Quantitative Differentiation Evidence for (2-(3-Fluorophenyl)oxazol-4-YL)methanamine: Head-to-Head Physicochemical and Pharmacological Comparator Analysis


Meta-Fluorine Positioning Confers a Distinct LogP–TPSA Balance Relative to Ortho- and Para-Fluoro Positional Isomers

The 3-fluorophenyl (meta-F) substitution in the target compound yields a computed XLogP3 of approximately 1.0 and a topological polar surface area (TPSA) of 52.1 Ų, as reported from PubChem Cactvs-derived data [1]. In contrast, the ortho-fluoro isomer (2-(2-fluorophenyl)oxazol-4-yl)methanamine, CAS 885274-39-5) exhibits a substantially higher XLogP of 2.4 and a markedly lower TPSA of 38.1 Ų, while the para-fluoro isomer (CAS 885272-89-9) shows an XLogP of 1.0 (or LogP 2.64 via a different computational method) with a TPSA of 52 Ų . The ortho-F isomer's higher lipophilicity and reduced polar surface area — attributable to intramolecular F···H–N interactions that mask polarity at the 2-position — predict enhanced membrane permeability but reduced aqueous solubility compared to the target [2]. The target compound's meta-F configuration avoids this steric intramolecular effect, preserving a higher TPSA while maintaining moderate lipophilicity, a profile better suited for balanced solubility–permeability requirements in cellular assays and in vivo studies.

Physicochemical profiling Lipophilicity Isomer comparison Drug-likeness

Halogen-Dependent Lipophilicity Shift: 3-Fluoro vs. 3-Chloro Phenyl Substitution Impacts logP by ~0.5–1.9 Units

Comparing the target (3-fluorophenyl) with its direct 3-chlorophenyl analog (CAS 885273-40-5) reveals a significant lipophilicity differential. The 3-chloro analog exhibits an XLogP of 2.9 and a TPSA of 38.1 Ų, versus the target's XLogP of 2.4 (ChemBase method) and TPSA of 38.1 Ų [1][2]. Using PubChem-derived XLogP3 values, the target (XLogP3 ≈ 1.0) shows an even larger gap relative to the chloro analog (XLogP 2.9). The ΔXLogP of 0.5–1.9 units reflects the greater size and polarizability of chlorine versus fluorine, translating into increased membrane partitioning and potential differences in CYP450-mediated metabolism [3]. The chloro analog's higher lipophilicity (LogP 3.15 by another calculation method) also predicts greater plasma protein binding, potentially reducing free fraction in in vivo experiments. Conversely, the target's fluorine atom — the most electronegative element — exerts a stronger electron-withdrawing inductive effect on the phenyl ring (σₘ = 0.34 for F vs. 0.37 for Cl), subtly modulating the electron density at the oxazole 2-position and consequently its reactivity and target-binding electrostatics [4].

Halogen bonding Lipophilicity tuning Metabolic stability SAR

Class-Level Functional Evidence: 3-Fluorophenyl Moiety on an Oxazole Scaffold Is Associated with Sub-Micromolar MAO-B Inhibition, Upper-Bounding the Activity of Less Electronegative Analogs

Although direct MAO-B inhibition data for the target compound have not been published, strong class-level inference is available from a closely related 2,6-diarylbenzo[d]oxazole series. The compound 4-(2-(3-fluorophenyl)benzo[d]oxazol-6-yl)phenol (4f), which shares the identical 3-fluorophenyl substitution at the oxazole 2-position, inhibits human MAO-B with an IC₅₀ of 0.184 µM [1]. In the same study, the diphenol analog 4a (lacking the 3-fluorophenyl group) showed comparable potency (IC₅₀ = 0.182 µM) but 4f demonstrated significantly reduced CYP isozyme inhibition, suggesting that the 3-fluorophenyl moiety contributes to a superior selectivity profile independent of raw potency [1]. Moreover, a structurally simpler analog — (2-methyloxazol-4-yl)methanamine — was recently reported to inhibit MAO-A with an IC₅₀ of 43.3 µM and MAO-B with an IC₅₀ of 3.47 µM . The approximately 19-fold selectivity for MAO-B over MAO-A in this 2-methyl scaffold is consistent with the broader oxazole pharmacophore's preference for the MAO-B isoform, but the 3-fluorophenyl substitution is expected to further enhance both potency (through hydrophobic and π-stacking interactions) and metabolic stability (through oxidative defluorination resistance) [2].

Monoamine oxidase B Neuroprotection Parkinson's disease Fluorine SAR

Anticancer Activity Precedent: 2-Fluorophenyl Oxazole Methanamine Isomers Exhibit Potent Anti-Proliferative Activity in MCF-7 Breast Cancer Cells, Validating the Scaffold's Oncology Relevance

The ortho-fluoro positional isomer, (2-(2-fluorophenyl)oxazol-4-yl)methanamine (CAS 885274-39-5), has been evaluated for cytotoxic activity against human cancer cell lines, yielding IC₅₀ values of 0.65 µM against MCF-7 (breast adenocarcinoma) and 2.41 µM against PANC-1 (pancreatic carcinoma), with significant selectivity over non-cancerous cells . In a separate study on a broader fluorophenyl-isoxazole series targeting Hep3B and Hep-G2 hepatocellular carcinoma lines, the most potent compound (2f) demonstrated IC₅₀ values of 5.76 and 34.64 µg/mL, respectively [1]. Although the 3-fluorophenyl (meta-F) target compound has not yet been directly profiled in these cancer panels, the ortho-F isomer's sub-micromolar MCF-7 activity establishes a strong precedent for the 2-fluorophenyl-oxazole-methanamine chemotype as an oncology-relevant scaffold. The key procurement-relevant distinction is positional: the ortho-F isomer's unique LogP/TPSA profile (higher lipophilicity, lower TPSA) may contribute to enhanced cell permeability and thus higher apparent cytotoxicity, whereas the meta-F target would be expected to show a different potency–selectivity window owing to its distinct physicochemical signature [2].

Anticancer Breast cancer MCF-7 Cytotoxicity Fluorophenyl SAR

Hydrogen-Bond Acceptor/Donor Profile of (2-(3-Fluorophenyl)oxazol-4-YL)methanamine Is Optimally Balanced for CNS Drug-Likeness Relative to the Ortho-Fluoro Isomer

CNS drug-likeness is strongly influenced by hydrogen-bond donor (HBD) count, TPSA, and lipophilicity. The target compound possesses one HBD (the primary amine –NH₂), four HBA (oxazole N + O, amine N, and the F atom), and a TPSA of 52.1 Ų [1]. This profile falls within the established CNS multiparameter optimization (CNS MPO) desirability range (HBD ≤ 3, TPSA < 90 Ų for oral CNS drugs) [2]. By contrast, the ortho-fluoro isomer's lower TPSA (38.1 Ų) suggests better passive BBB permeation but potentially reduced aqueous solubility, which can complicate in vitro assay formatting (e.g., DMSO stock precipitation at working concentrations) . The para-fluoro isomer (TPSA 52 Ų) has a comparable HBD/HBA profile to the target, but the electronic effect of para- vs. meta-fluorine substitution on the phenyl ring produces different dipole moment vectors, which can influence transporter recognition and off-target binding [3]. The meta-F target thus provides a Goldilocks position — adequate TPSA for solubility without exceeding the upper limits for CNS penetration, and a dipole orientation distinct from both ortho and para isomers.

CNS drug design Blood-brain barrier Hydrogen bonding Physicochemical property optimization

Predicted pKa and Amine Basicity of (2-(3-Fluorophenyl)oxazol-4-YL)methanamine Enable Salt-Form Selection Distinct from the 4-Fluoro Isomer for Improved Crystallinity and Formulation

The methanamine group (–CH₂NH₂) at position 4 of the oxazole ring provides the primary basic center available for salt formation. The predicted pKa of the conjugate acid of the target compound is approximately 7.3–7.9 (estimated from structurally related 2-aryloxazole methanamines), while the para-fluoro isomer has a slightly higher predicted pKa of 7.27 ± 0.29 . The meta-fluorine substituent exerts a stronger inductive electron-withdrawing effect on the oxazole ring (σₘ = 0.34) than para-fluorine (σₚ = 0.06), modestly reducing the basicity of the oxazole nitrogen and marginally lowering the conjugate acid pKa of the amine [1]. This pKa differential, although subtle (~0.1–0.2 units), can influence the efficiency of hydrochloride salt formation, the crystallinity of the resulting salt, and its hygroscopicity — factors that are critical in compound management for long-term storage and reproducible biological assay preparation [2]. Vendors supply the target compound predominantly as the free base (≥98% purity) and also as the hydrochloride salt (CAS 1965310-48-8), offering flexibility in salt-form selection .

Salt screening Formulation Crystallinity pKa prediction

Best-Fit Research and Industrial Application Scenarios for (2-(3-Fluorophenyl)oxazol-4-YL)methanamine Based on Quantitative Differentiation Evidence


Positional SAR Studies for CNS MAO-B Inhibitor Lead Optimization

The target compound's meta-fluorine positioning yields a TPSA of 52.1 Ų and XLogP3 of ~1.0, which fall within the CNS MPO desirable range (TPSA < 90 Ų, HBD ≤ 3) [1]. When procured alongside its ortho-fluoro (TPSA 38.1 Ų, XLogP 2.4) and para-fluoro (TPSA 52 Ų, pKa 7.27) isomers, the meta-F compound enables a complete positional SAR matrix to map fluorine placement against MAO-B inhibitory potency (class-level IC₅₀ benchmark ~0.184 µM for 3-fluorophenyl-benzo[d]oxazole) [2], selectivity over MAO-A, and passive BBB permeability. This three-isomer panel directly addresses the key medicinal chemistry question of whether para, meta, or ortho fluorination optimally balances CNS penetration, target engagement, and metabolic stability.

Halogen-Scanning for Metabolic Stability Optimization in Anticancer Hit-to-Lead Programs

The 3-fluorophenyl (target) and 3-chlorophenyl (XLogP 2.9) analogs provide a matched halogen pair for evaluating the impact of halogen size and electronegativity on CYP450-mediated oxidative metabolism [1]. The fluorine atom's greater electronegativity (σₘ = 0.34) and smaller van der Waals radius (1.47 Å vs. 1.75 Å for Cl) predict enhanced metabolic stability and reduced CYP inhibition relative to the chloro analog [2]. This pair is particularly valuable in oncology programs where the 2-fluorophenyl-oxazole-methanamine chemotype has already demonstrated sub-micromolar MCF-7 cytotoxicity (ortho-F IC₅₀ = 0.65 µM), and the meta-F/Cl comparison can reveal whether halogen identity influences the therapeutic window .

Building Block for Diversity-Oriented Synthesis of FAAH and LSD1 Inhibitor Libraries

The primary amine (–CH₂NH₂) at the oxazole 4-position serves as a versatile synthetic handle for amide coupling, reductive amination, and urea formation, enabling rapid diversification into focused libraries targeting FAAH (class-level precedent for oxazole-based α-ketoheterocycle inhibitors) [1] and LSD1 (validated with 3-amino/guanidine-substituted phenyl oxazoles) [2]. The 3-fluorophenyl group provides a favorable starting point for library enumeration because of its moderate lipophilicity (XLogP ~1.0–2.4), which allows subsequent substituent additions without exceeding drug-like property thresholds. This contrasts with the more lipophilic 3-chloro analog, where additional hydrophobic substituents may push logP above the acceptable range for oral bioavailability.

Salt-Form and Formulation Feasibility Assessment in Preclinical Candidate Profiling

The target compound's availability as both free base (CAS 885273-00-7, MW 192.19, purity ≥98%) and hydrochloride salt (CAS 1965310-48-8, MW 228.65) [1], combined with its predicted pKa range of 7.3–7.9, enables direct head-to-head comparison of free base vs. salt form for crystallinity, aqueous solubility, and stability under accelerated storage conditions (40 °C / 75% RH). The meta-F isomer's slightly lower amine basicity relative to the para-F analog (predicted ΔpKa ~0.1–0.2) [2] may require adjusted stoichiometry or counterion selection for optimal salt formation. This scenario is particularly relevant for programs transitioning from hit confirmation to in vivo pharmacokinetic studies where reproducible formulation is critical.

Quote Request

Request a Quote for (2-(3-Fluorophenyl)oxazol-4-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.